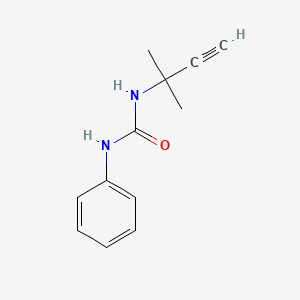

1-(2-Methylbut-3-yn-2-yl)-3-phenylurea

Description

Contextualization within Propargylic Urea (B33335) Chemistry

Propargylic ureas are a specific class of organic compounds that contain both a urea functional group and a propargyl group, which is characterized by a carbon-carbon triple bond. These compounds are recognized for their versatile reactivity, serving as valuable building blocks in the synthesis of various heterocyclic structures. The presence of the reactive alkyne and the urea moiety allows for a range of chemical transformations, particularly cyclization reactions.

The general structure of propargylic ureas makes them precursors for the synthesis of important medicinal heterocyclic compounds. rsc.org They can undergo intramolecular cyclization to form five- or six-membered rings, such as imidazolidin-2-ones and imidazol-2-ones, through a process known as hydroamidation. acs.org The specific compound, 1-(2-Methylbut-3-yn-2-yl)-3-phenylurea, embodies the key structural features of a propargylic urea, with a terminal alkyne and a disubstituted urea.

The synthesis of phenylurea derivatives, in a broader sense, is a well-established area of organic chemistry. mdpi.comnih.gov These compounds are often prepared through the reaction of an amine with an isocyanate. acs.org The specific synthesis of this compound follows this general principle, where 2-methylbut-3-yn-2-amine (B1329570) reacts with phenyl isocyanate. acs.org

Academic Significance and Research Trajectory

The academic interest in this compound stems from its role as a substrate in the investigation of base-catalyzed intramolecular hydroamidation reactions. A study published in 2019 detailed the synthesis and reactivity of this compound as part of a broader exploration of the synthesis of imidazolidin-2-ones and imidazol-2-ones under ambient conditions. acs.org

This research is significant as it provides a facile and efficient method for the construction of these heterocyclic systems, which are prevalent in many biologically active molecules. The study demonstrated that this compound can be quantitatively converted into its corresponding imidazol-2-one derivative in a one-pot reaction, highlighting the utility of this propargylic urea as a synthetic intermediate. acs.org

The research trajectory for this compound is intrinsically linked to the development of new synthetic methodologies in organic chemistry. Its investigation contributes to a deeper understanding of the reactivity of propargylic ureas and provides a practical route to valuable heterocyclic scaffolds.

Detailed Research Findings

The synthesis of this compound has been reported and its spectral data characterized. acs.org

Synthesis: The compound was synthesized by reacting 2-methylbut-3-yn-2-amine with phenyl isocyanate. The crude product was obtained as a white solid and used in subsequent reactions without further purification. acs.org

One-Pot Synthesis of the Corresponding Imidazol-2-one: A significant finding was the one-pot synthesis of the cyclized product, 4,4-dimethyl-1-phenyl-1,3-dihydro-2H-imidazol-2-one, from 2-methylbut-3-yn-2-amine and phenyl isocyanate. The reaction, catalyzed by the base BEMP in acetonitrile, proceeded to completion in one hour at room temperature, affording the product in quantitative yield. acs.org

Spectroscopic Data: The following tables summarize the spectroscopic data obtained for this compound. acs.org

¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.28 | bs | 1H | NH |

| 7.36 | d | 2H | Aromatic CH |

| 7.26–7.17 | m | 2H | Aromatic CH |

| 6.95–6.83 | m | 1H | Aromatic CH |

| 6.38 | bs | 1H | NH |

| 3.10 | s | 1H | C≡CH |

| 1.54 | s | 6H | CH₃ |

¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 153.8 | C=O |

| 140.2 | Aromatic C |

| 128.6 | Aromatic CH |

| 121.1 | Aromatic CH |

| 117.5 | Aromatic CH |

| 88.5 | C≡CH |

| 70.7 | C≡CH |

| 46.0 | C(CH₃)₂ |

| 29.3 | CH₃ |

High-Resolution Mass Spectrometry (HRMS)

| Ion | Calculated m/z | Found m/z |

| [C₁₂H₁₄N₂NaO]⁺ | 225.1004 | 225.1008 |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylbut-3-yn-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-4-12(2,3)14-11(15)13-10-8-6-5-7-9-10/h1,5-9H,2-3H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDYKFYCUUWCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)NC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384495 | |

| Record name | 1-(2-Methylbut-3-yn-2-yl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42785-81-9 | |

| Record name | 1-(2-Methylbut-3-yn-2-yl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 1-(2-Methylbut-3-yn-2-yl)-3-phenylurea

The synthesis of this compound and related propargylic ureas is primarily achieved through straightforward and efficient methods.

Conventional Synthetic Pathways (e.g., reaction of amines and isocyanates)

The most common and conventional method for synthesizing N,N'-disubstituted ureas is the reaction between an amine and an isocyanate. commonorganicchemistry.com This pathway offers a direct and typically high-yielding route to the target compound. For the synthesis of this compound, the reaction involves combining 2-methylbut-3-yn-2-amine (B1329570) with phenyl isocyanate. acs.org

The general procedure involves dissolving the desired propargylic amine (1 mmol) and the selected isocyanate (1 mmol) in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF). acs.org The resulting mixture is stirred at room temperature, and the reaction is typically complete within an hour. acs.org After removing the solvent under reduced pressure, the product is often obtained in quantitative yield and may be used without further purification. acs.org

Table 1: Conventional Synthesis of Propargylic Ureas

| Amine Reactant | Isocyanate Reactant | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Propargylic Amine | Phenyl Isocyanate | Dry THF | Room Temperature, 1 h | Quantitative | acs.org |

One-Pot Synthetic Protocols

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. mdpi.com In the context of propargylic ureas, one-pot protocols often involve the in situ generation of the urea (B33335), which is then immediately consumed in a subsequent reaction, such as a cyclization. chemrevlett.comresearchgate.net

For instance, a propargylic amine and an isocyanate can be reacted in a suitable solvent, and upon formation of the propargylic urea, a catalyst is added to the same vessel to initiate an intramolecular cyclization. chemrevlett.com This approach has been successfully applied to the synthesis of various heterocyclic compounds from propargylic urea intermediates. chemrevlett.comresearchgate.net

Another one-pot strategy involves the in situ generation of the isocyanate itself. Reagents like triphosgene, a safer alternative to gaseous phosgene, can react with an amine in the presence of a base to form an aryl isocyanate. mdpi.com This isocyanate can then be treated with a second amine, such as 2-methylbut-3-yn-2-amine, within the same reaction vessel to yield the final unsymmetrical urea. mdpi.com

Derivatization and Analog Synthesis of Propargylic Urea Scaffolds

The propargylic urea scaffold, including this compound, serves as a template for creating diverse chemical libraries through systematic modification of its constituent parts.

Modification of the Phenyl Moiety

The electronic and steric properties of the phenyl ring can be readily altered by utilizing a range of commercially available or synthetically accessible substituted phenyl isocyanates in the initial urea formation step. nih.gov By reacting a single propargylic amine with various isocyanates bearing different functional groups (e.g., electron-donating or electron-withdrawing groups), a library of analogs can be generated. nih.gov This approach allows for systematic structure-activity relationship (SAR) studies. For example, substituted benzoic acids can be converted to their corresponding aryl isocyanates via a modified Curtius rearrangement, which are then treated with the desired amine to afford a diverse set of urea derivatives. nih.gov

Modification of the Alkynyl and Alkyl Moieties

Modification of the propargylic portion of the molecule can be achieved in two primary ways: by varying the starting propargylic amine or by post-synthetic modification of the alkyne. The first approach involves using different substituted propargylic amines in the reaction with phenyl isocyanate.

A more versatile method is the chemical transformation of the terminal alkyne group after the urea has been formed. The terminal alkyne in propargylic ureas is amenable to various coupling reactions. A notable example is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. acs.org This allows for the introduction of a wide array of substituents onto the alkyne terminus, significantly expanding the structural diversity of the propargylic urea scaffold. acs.org

Intramolecular Cyclization Reactions of Propargylic Ureas

Propargylic ureas are valuable precursors for the synthesis of a variety of nitrogen- and oxygen-containing heterocycles through intramolecular cyclization reactions. chemrevlett.com The outcome of these reactions is highly dependent on the catalyst and reaction conditions, which can direct the cyclization through different pathways (N-cyclization vs. O-cyclization) and regiochemistries (5-exo vs. 6-endo). chemrevlett.comnih.gov

Base-Catalyzed N-Cyclization: In the presence of a strong organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), propargylic ureas undergo a 5-exo-dig intramolecular hydroamidation. acs.org This reaction proceeds by deprotonation of the urea nitrogen, followed by nucleophilic attack on the tethered alkyne, leading to the formation of five-membered imidazolidin-2-one rings. acs.org Studies have shown that both electron-donating and electron-withdrawing groups on the aryl substituent are well-tolerated in this methodology. acs.org

Metal-Catalyzed Cyclizations: Transition metal catalysts offer remarkable control over the chemoselectivity and regioselectivity of propargylic urea cyclizations.

Silver Catalysis: Silver(I) salts, particularly silver triflate (AgOTf), have been shown to selectively catalyze the 5-exo-dig N-cyclization pathway, leading to the formation of imidazolidin-2-ones, similar to the base-catalyzed route. chemrevlett.comresearchgate.net

Gold Catalysis: In contrast, cationic gold(I) catalysts, such as those generated from AuPPh₃Cl/AgOTf, predominantly promote a 5-exo-dig O-cyclization. researchgate.net This pathway involves the urea's carbonyl oxygen acting as the nucleophile, resulting in the formation of oxazolidin-2-imine derivatives. chemrevlett.comresearchgate.net The differing selectivity is attributed to the hard and soft acid-base (HSAB) principle, where the harder gold(I) cation favors attack by the harder oxygen nucleophile. researchgate.net

Rhodium Catalysis: Cationic Rhodium(II) complexes catalyze a less common but synthetically valuable 6-endo-dig hydroamination. nih.gov This regioselective cyclization provides access to six-membered 3,4-dihydropyrimidin-2(1H)-one derivatives, a scaffold of significant interest. chemrevlett.comnih.gov

Table 2: Catalyst-Dependent Intramolecular Cyclization of Propargylic Ureas

| Catalyst | Cyclization Mode | Product Type | Reference |

|---|---|---|---|

| BEMP (Organic Base) | 5-exo-dig (N-attack) | Imidazolidin-2-one | acs.org |

| AgOTf | 5-exo-dig (N-attack) | Imidazolidin-2-one | chemrevlett.comresearchgate.net |

| Au(I) Cationic Complex | 5-exo-dig (O-attack) | Oxazolidin-2-imine | chemrevlett.comresearchgate.net |

| Cationic Rh(II) Complex | 6-endo-dig (N-attack) | Dihydropyrimidin-2(1H)-one | nih.gov |

Formation of Imidazolidin-2-ones and Imidazol-2-ones

The intramolecular cyclization of propargylic ureas is a primary pathway for the synthesis of five-membered cyclic ureas, namely imidazolidin-2-ones and imidazol-2-ones. The specific product obtained from this compound and its analogues is highly dependent on the substitution pattern of the starting material and the catalytic method employed.

In organo-catalyzed approaches, the structure of the propargylic urea dictates the outcome. For propargylic ureas with a tertiary carbon atom alpha to the alkyne, such as this compound, the reaction selectively yields imidazol-2-ones. acs.org This involves a formal shift of the double bond into the ring system. Conversely, propargylic ureas with secondary carbons in the alpha position tend to form imidazolidin-2-ones, which retain the exocyclic double bond. acs.org

Metal catalysis also provides a selective route to these heterocycles. Silver(I) triflate (AgOTf) has been shown to selectively catalyze the N-cyclization of propargylic ureas, leading to the formation of imidazolidin-2-ones. researchgate.net This methodology is part of a broader strategy where the choice of metal catalyst can direct the reaction towards either O-cyclization or N-cyclization pathways. researchgate.net While cationic gold(I) catalysts typically favor the formation of oxazolidin-2-imines (O-cyclization), the use of silver(I) provides a complementary and selective entry to the imidazolidin-2-one core via a 5-exo-dig cyclization. researchgate.net

The synthesis of these cyclic ureas can also be performed in a one-pot fashion, starting directly from the corresponding propargylic amine (2-methylbut-3-yn-2-amine) and an isocyanate (phenyl isocyanate), which first form the propargylic urea in situ. acs.org This streamlined process demonstrates the efficiency of the catalytic system in achieving the desired heterocyclic products. acs.org

| Starting Material | Catalyst (mol %) | Solvent | Temp. | Time | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Propargylic Urea (tertiary α-carbon) | BEMP (5) | MeCN | RT | 1 min | Imidazol-2-one | 62 (from amine and isocyanate) |

Mechanistic Investigations of Cyclization (e.g., Hydroamidation)

The intramolecular hydroamidation of propargylic ureas to form five-membered rings has been subject to mechanistic studies, particularly using Density Functional Theory (DFT) calculations. acs.org These investigations have provided insight into the distinct pathways leading to either imidazolidin-2-ones or imidazol-2-ones. acs.org

The formation of imidazol-2-ones, the product type derived from this compound, is proposed to proceed through a base-mediated isomerization of the propargylic urea to an allenamide intermediate. acs.org This key step is followed by cyclization to furnish the final product. This pathway accounts for the necessary double bond migration from an exocyclic to an endocyclic position. acs.org

In contrast, the formation of imidazolidin-2-ones from other propargylic ureas is believed to occur via a more direct, non-assisted cyclization of the deprotonated urea. acs.org This mechanism does not involve an allene (B1206475) intermediate, consistent with the retention of the exocyclic double bond in the product. acs.org

The silver-catalyzed N-cyclization is understood to proceed via activation of the alkyne by the silver catalyst, which forms a complex with the triple bond. researchgate.net This coordination facilitates the nucleophilic attack by the urea nitrogen, leading to the cyclized intermediate that, upon protonolysis, yields the imidazolidin-2-one. researchgate.net

Catalysis in Chemical Transformations of Propargylic Ureas

Catalysis is central to controlling the reactivity of propargylic ureas, enabling transformations that are otherwise difficult to achieve. Both organo-catalysts and metal-based catalysts have proven effective.

The intramolecular hydroamidation of propargylic ureas can be efficiently catalyzed by strong, non-ionic organic bases. acs.org The phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has been identified as a particularly active organo-catalyst for this transformation, outperforming guanidine (B92328) and amidine bases. acs.org

This catalytic system is notable for its excellent chemo- and regioselectivity, affording five-membered cyclic ureas under ambient conditions with very short reaction times, sometimes as brief as one minute. acs.org The high basicity of phosphazene superbases is key to their catalytic activity in reactions involving alkynes. acs.orgresearchgate.net The protocol is simple, tolerates water, and provides products with high space-time yields, making it a highly practical synthetic method. acs.org

Transition metals are widely used to catalyze diverse transformations of propargylic ureas and related compounds.

Silver Catalysis: Silver salts, such as silver(I) triflate (AgOTf), are effective catalysts for the cycloisomerization of propargylic ureas. researchgate.net Specifically, AgOTf selectively promotes the N-cyclization pathway to furnish imidazolidin-2-ones. researchgate.net The role of the silver catalyst is to activate the alkyne toward nucleophilic attack. researchgate.net This method is a key part of achieving regiodivergent outcomes in cyclizations, where different metal catalysts can selectively produce different constitutional isomers from the same starting material. researchgate.net

Palladium Catalysis: Palladium catalysts are versatile and can effect a range of transformations on propargylic substrates. Palladium-catalyzed substitutions of propargylic electrophiles are a powerful method for constructing new C-C and C-heteroatom bonds, typically proceeding through allenyl- and propargyl-palladium intermediates. nih.gov Furthermore, palladium catalysis can be used for carbonylative cyclization of propargylic ureas. thieme-connect.com This reaction, which uses carbon monoxide, generates α,β-unsaturated γ-lactams through a regioselective 5-endo-dig cyclization, representing a different mode of reactivity compared to simple hydroamidation. thieme-connect.com

Further Chemical Reactivity Studies

Beyond cyclization to form five-membered ureas, propargylic ureas are substrates for other synthetically useful transformations. A notable example is the palladium-catalyzed carbonylative cyclization. thieme-connect.com In this process, a propargylic urea reacts with carbon monoxide in the presence of a palladium catalyst to yield α,β-unsaturated γ-lactams. thieme-connect.com This transformation proceeds via a regioselective carbonylation of the ureic nitrogen and a 5-endo-dig cyclization. The methodology is operationally simple and does not require an oxidant, base, or organic ligand, highlighting its efficiency. thieme-connect.com This reaction expands the synthetic utility of propargylic ureas, demonstrating their potential as precursors to lactam structures, which are prevalent in medicinal chemistry. thieme-connect.com

| Compound Name |

|---|

| This compound |

| 2-methylbut-3-yn-2-amine |

| AgOTf (Silver(I) triflate) |

| BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) |

| Imidazolidin-2-one |

| Imidazol-2-one |

| Oxazolidin-2-imine |

| phenyl isocyanate |

| α,β-unsaturated γ-lactam |

Carbonylation Reactions of Urea Derivatives

Carbonylation reactions are a class of reactions that introduce a carbonyl group into a molecule. For an alkynyl urea derivative such as this compound, the alkyne moiety is a prime site for such transformations. One of the most notable carbonylation reactions involving alkynes is the Pauson-Khand reaction.

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnih.govnih.gov This reaction is typically mediated by a metal-carbonyl catalyst, most commonly dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.orgorgsyn.org While initially requiring stoichiometric amounts of the cobalt complex, catalytic versions have been developed. wikipedia.org

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonyl dicobalt-alkyne complex. wikipedia.orguwindsor.ca Subsequent coordination of an alkene is followed by migratory insertion of the alkene into a cobalt-carbon bond to form a cobaltacycle. uwindsor.ca Carbonyl insertion and subsequent reductive elimination then yield the cyclopentenone product. wikipedia.org

For this compound, an intermolecular Pauson-Khand reaction could be envisioned with a suitable alkene partner, such as norbornene or ethene, in the presence of a cobalt carbonyl source. The regioselectivity of the reaction is often influenced by the steric bulk of the substituents on the alkyne, with the larger group typically ending up adjacent to the newly formed carbonyl group in the cyclopentenone ring. nih.gov

Additives such as N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO) can be used to promote the reaction under milder conditions by facilitating the removal of a CO ligand from the cobalt complex. wikipedia.org

| Reaction | Reactants | Catalyst/Reagent | Product Type |

| Pauson-Khand Reaction | This compound, Alkene, CO | Co₂(CO)₈ or other metal carbonyls | α,β-Cyclopentenone |

Other Electrophilic and Nucleophilic Addition Reactions

The electron-rich triple bond of this compound is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition Reactions:

Electrophilic addition to alkynes is a fundamental reaction in organic chemistry. Common electrophiles that add across a triple bond include hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to a terminal alkyne like that in this compound would be expected to follow Markovnikov's rule. This means the hydrogen atom would add to the terminal carbon of the alkyne, and the halide would add to the more substituted internal carbon, leading to a vinyl halide. In the presence of excess hydrogen halide, a second addition can occur to form a geminal dihalide.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) would proceed to form a dihaloalkene. The stereochemistry of the addition can be either syn or anti, depending on the reaction conditions. A second addition can occur to yield a tetrahaloalkane.

Hydration: Acid-catalyzed hydration of the terminal alkyne, typically using mercuric sulfate (B86663) (HgSO₄) as a catalyst, would initially form an enol intermediate. This enol would then rapidly tautomerize to the more stable keto form, resulting in a methyl ketone.

Nucleophilic Addition Reactions:

While less common for unactivated alkynes compared to electrophilic additions, nucleophilic additions can occur, particularly with strong nucleophiles or under basic conditions. The urea functionality itself contains nucleophilic nitrogen atoms, however, intramolecular reactions would likely require specific catalytic conditions.

A more common scenario for nucleophilic addition involves the reaction with external nucleophiles. For instance, in a variation of the Michael addition, if the alkyne were activated by an adjacent electron-withdrawing group, it would be more susceptible to nucleophilic attack. However, in the case of this compound, the alkyne is not directly activated.

Nevertheless, reactions such as the aza-Michael addition of amines or the thio-Michael addition of thiols to activated alkynes are well-established. researchgate.net While the alkyne in the title compound is not traditionally "activated," certain base-mediated conditions could potentially facilitate the addition of nucleophiles. For example, the addition of an aromatic amine to a chromene system has been reported to be mediated by potassium tert-butoxide (KOtBu). researchgate.net

| Addition Type | Reagent | Expected Product |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Vinyl halide (Markovnikov addition) |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkene |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl ketone |

| Nucleophilic Addition | Nu-H (e.g., R₂NH, RSH) | Enamine or Vinyl sulfide (B99878) (requires activation/specific conditions) |

Based on the provided search results, specific experimental data for the spectroscopic and structural elucidation of “this compound” is not available. While the search results contain spectral information for related precursors, such as 2-methyl-4-phenyl-3-butyn-2-ol, and other phenylurea derivatives, the requested ¹H NMR, ¹³C NMR, HRMS, and ESI-MS data for the target compound could not be located.

Therefore, it is not possible to generate the detailed, informative, and scientifically accurate article as requested under the specified outline. Factual and experimentally-derived spectroscopic data is essential for a thorough analysis in each of the outlined sections, and this information is absent in the provided sources.

Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Solid-State Structure Determination

No publicly accessible single-crystal X-ray diffraction data for 1-(2-Methylbut-3-yn-2-yl)-3-phenylurea could be located. This analytical technique is crucial for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Infrared (IR) Spectroscopy for Functional Group Characterization

A complete, experimentally determined infrared spectrum for this compound is not available in the searched literature. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule. Infrared spectroscopy is a powerful tool for identifying functional groups by detecting their characteristic vibrational frequencies.

The key functional groups in this compound and their expected IR absorption regions are:

N-H Stretching: The urea (B33335) group contains N-H bonds which are expected to show strong absorption bands in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.

C≡C-H Stretching: The terminal alkyne group (but-3-yn-2-yl) possesses a C-H bond that gives rise to a sharp, characteristic absorption peak typically found around 3300 cm⁻¹.

C≡C Stretching: The carbon-carbon triple bond of the alkyne group will exhibit a weaker absorption band in the range of 2100-2140 cm⁻¹.

C=O Stretching (Amide I band): The carbonyl group of the urea is expected to produce a very strong absorption band, often referred to as the Amide I band, typically in the region of 1630-1680 cm⁻¹. Its position is sensitive to the electronic environment and hydrogen bonding.

N-H Bending (Amide II band): This vibration, coupled with C-N stretching, is characteristic of the urea linkage and appears as a strong band in the 1550-1640 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds in the urea moiety are expected in the 1400-1480 cm⁻¹ range.

Aromatic C=C Stretching: The phenyl group will show several characteristic bands for C=C stretching vibrations within the aromatic ring, typically in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the monosubstituted phenyl ring are expected in the 690-770 cm⁻¹ range.

A hypothetical data table summarizing these expected IR absorptions is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Urea) | Stretching | 3200-3400 | Strong |

| ≡C-H (Alkyne) | Stretching | ~3300 | Sharp |

| C≡C (Alkyne) | Stretching | 2100-2140 | Weak |

| C=O (Urea) | Stretching (Amide I) | 1630-1680 | Very Strong |

| N-H (Urea) | Bending (Amide II) | 1550-1640 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium |

| C-N (Urea) | Stretching | 1400-1480 | Medium |

| C-H (Aromatic) | Out-of-plane Bending | 690-770 | Strong |

Without experimental data, this information remains a prediction based on established spectroscopic principles for similar chemical structures.

No Publicly Available Research on the Computational and Theoretical Investigations of this compound

The requested article, which was to be structured around a detailed outline of computational and theoretical investigations, cannot be generated as the foundational scientific research on this compound appears to be absent from the public domain. The specific subsections, such as the investigation of reaction mechanisms, transition states, electronic structure, quantum chemical descriptors, energetic profiles of chemical transformations, conformational analysis of its phenylurea scaffold, and its ligand-receptor interaction dynamics, require specific data from dedicated studies which are not available.

While computational studies on other phenylurea derivatives and related compounds exist, the strict requirement to focus solely on this compound prevents the inclusion of information from these related but distinct molecules. Generating content on the specified topics without direct research on the compound would be speculative and would not meet the standards of scientific accuracy.

Therefore, until research on the computational and theoretical properties of this compound is conducted and published, it is not possible to provide the detailed and scientifically accurate article as requested.

Computational and Theoretical Investigations

Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 1-(2-Methylbut-3-yn-2-yl)-3-phenylurea, within the active site of a target protein. This method is instrumental in understanding the structural basis of protein-ligand interactions and in the rational design of new therapeutic agents.

Molecular docking simulations are pivotal for elucidating how phenylurea derivatives position themselves within the binding pockets of biological targets. These predictions are crucial for understanding structure-activity relationships (SAR) and for guiding the optimization of lead compounds. The simulation process evaluates numerous possible conformations and orientations of the ligand within the receptor's active site, calculating a score that estimates the binding affinity.

The predicted binding mode reveals specific molecular interactions that stabilize the ligand-receptor complex. For phenylurea derivatives, the urea (B33335) moiety is frequently observed to be a key interaction point. For instance, in a study of phenyl-urea compounds targeting Penicillin-Binding Protein 4 (PBP4), the nitrogen atoms of the urea group were shown to form three strong hydrogen bonds with the carboxylate oxygen atoms of the residue Glu114, with average interatomic distances of 2.9 Å. nih.gov Similarly, docking studies of other phenylurea derivatives targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) predicted that the phenylurea group binds through hydrogen bonds with Ser167 and an edge-to-face π-interaction with Tyr126. nih.gov

The accuracy of these predictions is often validated by correlating the calculated interaction energies with experimentally determined biological activity. Interaction energy, often represented as a docking score or binding energy, is a quantitative measure of the binding affinity between the ligand and the protein. dergipark.org.tr These scores are typically expressed in kcal/mol, with lower (more negative) values indicating a more favorable and stable interaction. dergipark.org.trfrontiersin.org

Hydrogen Bonds: These are critical for the specificity and stability of the complex. In studies of urea derivatives as antagonists for the human adenosine (B11128) A2A receptor, potent compounds formed hydrogen bonds with residues like Phe-168, Glu-169, and His-278. nih.gov

Hydrophobic Interactions: The phenyl rings of the urea derivatives often engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

π-π Stacking: Aromatic rings in the ligand can stack with aromatic residues like Phenylalanine (Phe) in the protein, contributing to binding stability. nih.gov

The table below summarizes representative interaction energies and key interacting residues for various phenylurea derivatives docked into different protein targets, as reported in the literature.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Ref |

| N,N-diphenylurea derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | -6.29 to -7.67 | Not specified | frontiersin.org |

| Phenylurea derivative | Indoleamine 2,3-dioxygenase 1 (IDO1) | Not specified | Tyr126, Ser167, Ala-264, His-346 | nih.gov |

| Phenylurea derivative | Penicillin-Binding Protein 4 (PBP4) | Not specified | Glu114 | nih.gov |

| Phenyl-thiazolyl urea derivative | Human adenosine A2A receptor (AA2AR) | Not specified | Phe-168, Glu-169, His-278 | nih.gov |

| Benzimidazole urea derivatives | Human Pancreatic α-Amylase (HPA) | -8.0 to -11.2 | Not specified | nih.gov |

| N-(phenylcarbamothioyl)benzamide | Checkpoint kinase 1 (Chk1) | -67.19 (plant score) | Not specified | jppres.com |

Note: Docking scores are calculated using different algorithms and scoring functions, so direct comparison between different studies may not be appropriate.

Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.govplos.org Molecular docking is a primary method employed in structure-based virtual screening. This approach has been successfully applied to identify novel inhibitors based on the phenylurea scaffold. nih.govnih.govplos.org

The process typically begins with a validated 3D structure of the target protein. A virtual library, which can contain millions of compounds, is then computationally docked into the active site of this target. mdpi.com The compounds are ranked based on their predicted binding affinity or docking score, and the top-ranking "hits" are selected for further experimental testing. mdpi.com

For example, a structure-based virtual screening of a compound library led to the identification of diphenyl urea derivatives as novel inhibitors of human transketolase, a target for anticancer drugs. nih.govnih.govplos.org This strategy was successful in finding compounds with a novel binding mode that did not mimic the enzyme's natural cofactor. nih.govnih.govplos.org

Beyond simple docking, more advanced techniques like alchemical free energy calculations can be used to refine the ranking of hits and prioritize compounds for synthesis. frontiersin.org This method provides a more accurate prediction of the relative binding free energy between a series of related compounds. For instance, these calculations correctly predicted the structure-activity relationship for a series of inhibitors, suggesting that larger hydrophobic groups at a specific position would be more potent, a prediction later confirmed by experimental data. frontiersin.org This demonstrates the power of computational approaches to guide lead optimization and reduce the time and cost associated with synthesizing and testing new compounds. frontiersin.org

Structure Activity Relationship Sar Studies of Phenylurea Scaffolds

Methodologies for SAR Elucidation

The exploration of the SAR for phenylurea scaffolds involves a systematic process of designing and synthesizing analogues to probe the effect of structural modifications on their biological activity.

Modification of the Phenyl Ring: Substituents on the phenyl ring can be varied in terms of their electronic properties (electron-donating or electron-withdrawing), size (steric bulk), and position (ortho, meta, para). For instance, the introduction of halogens, alkyl, or alkoxy groups can significantly influence the compound's lipophilicity and its interaction with biological targets. Studies on other phenylurea derivatives have shown that the position of the substituent is often crucial, with para-substitution frequently being favored for optimal activity in some target classes.

Modification of the Alkyne Moiety: The 1-(2-Methylbut-3-yn-2-yl) group offers several avenues for modification. The terminal alkyne is a particularly interesting feature, as it can be replaced with other functional groups of varying sizes and electronic properties, such as an alkene, alkane, or a nitrile group, to assess the role of the triple bond in target binding. The methyl groups can be altered to larger alkyl groups to probe the steric requirements of the binding pocket. For example, replacing a flexible chain with a more rigid cyclic structure can reduce the conformational entropy upon binding, potentially leading to increased affinity.

A systematic approach to these modifications allows researchers to build a comprehensive picture of the SAR, as illustrated in the following conceptual table for analogues of "1-(2-Methylbut-3-yn-2-yl)-3-phenylurea":

| Modification Site | Type of Modification | Rationale |

| Phenyl Ring | Introduction of substituents (e.g., -Cl, -CH3, -OCH3) at different positions | To probe electronic and steric effects on the aromatic ring. |

| Urea (B33335) Linkage | Replacement with thiourea (B124793) or N-alkylation | To evaluate the importance of hydrogen bonding and steric hindrance. |

| Alkyne Moiety | Reduction of the triple bond to a double or single bond | To determine the role of the alkyne in target interaction. |

| Methyl Groups | Substitution with larger alkyl groups or incorporation into a cyclic system | To assess the steric tolerance of the binding site. |

The data obtained from testing the synthesized analogues allows for the establishment of correlations between specific structural features and the observed biological activity. These correlations form the basis of the SAR and provide guiding principles for the design of more potent and selective compounds.

Several general principles have emerged from SAR studies of phenylurea scaffolds:

Hydrogen Bonding: The urea moiety is a critical pharmacophore, acting as both a hydrogen bond donor and acceptor. The two N-H groups and the carbonyl oxygen can engage in multiple hydrogen bond interactions with the target protein, which is often a key determinant of binding affinity.

Hydrophobic Interactions: The phenyl ring and other lipophilic parts of the molecule, such as the 2-methylbut-3-yn-2-yl group, contribute to binding through hydrophobic interactions with nonpolar pockets in the target protein. The nature and size of these groups can be optimized to maximize these interactions.

Electronic Effects: The electronic properties of substituents on the phenyl ring can influence the molecule's pKa, its ability to participate in pi-stacking interactions, and its metabolic stability. For instance, electron-withdrawing groups can modulate the hydrogen-bonding capacity of the urea N-H protons.

Steric Factors: The size and shape of the molecule must be complementary to the binding site of the biological target. Steric hindrance can prevent a molecule from binding effectively, while a good steric fit can enhance binding affinity and selectivity. The substitution pattern on the phenyl ring and the nature of the group attached to the other urea nitrogen are critical in this regard.

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to mathematically model the relationship between the structural properties of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

Phenylurea Derivatives as Chemical Probes in Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. Phenylurea derivatives, particularly those with reactive or trackable functionalities, can be designed to serve as chemical probes. The compound "this compound" possesses a terminal alkyne, a feature that makes it particularly amenable for use in "click chemistry".

Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful bioorthogonal ligation reaction used to connect molecules in complex biological environments. wikipedia.orgthermofisher.com A molecule like "this compound" could be used as a probe in a two-step process:

The compound is introduced to a biological system (e.g., cells or tissues) and allowed to interact with its target protein(s).

An azide-containing reporter molecule (e.g., a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radiolabel) is then added. The copper-catalyzed reaction will specifically link the reporter to the alkyne-containing phenylurea, thereby labeling the target protein. nih.govnih.gov

This approach allows for the visualization, identification, and quantification of the target protein in its native environment. The specificity of the phenylurea scaffold for its target, combined with the high efficiency and bioorthogonality of the click reaction, makes such derivatives powerful tools for chemical biology research.

The following table outlines the potential applications of "this compound" as a chemical probe:

| Application | Methodology | Information Gained |

| Target Identification | The compound is used to label its interacting proteins, followed by enrichment (e.g., using a biotin tag and streptavidin beads) and identification by mass spectrometry. | Identification of the cellular targets of the phenylurea compound. |

| Target Engagement | A fluorescently tagged version of the compound can be used to visualize the localization of the target protein within cells or tissues. | Cellular and subcellular localization of the target protein. |

| Enzyme Activity Profiling | If the compound is an enzyme inhibitor, it can be used to profile the activity of that enzyme in complex biological samples. | Measurement of enzyme activity in a native context. |

Ligand Design Principles from SAR Insights

The culmination of SAR studies is the derivation of a set of ligand design principles that can be used to create new molecules with improved properties, such as higher potency, greater selectivity, and better pharmacokinetic profiles. For the phenylurea scaffold, SAR insights have led to several key design principles:

Scaffold Hopping and Bioisosteric Replacement: If the urea moiety is found to be metabolically labile, it can be replaced with a more stable bioisostere that maintains the key hydrogen bonding interactions. Similarly, the phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore new interaction space and improve properties like solubility.

Structure-Based Design: When the three-dimensional structure of the target protein is known, SAR data can be used in conjunction with computational modeling to design ligands that have an optimal fit in the binding site. For example, if SAR studies indicate that a particular region of the binding pocket is sensitive to steric bulk, new analogues can be designed to avoid or favorably interact with that region.

Fragment-Based Ligand Discovery: The phenylurea scaffold can be considered as a starting point in fragment-based drug discovery. Small fragments corresponding to different parts of the molecule can be screened for binding to the target, and then linked together based on SAR data to create more potent ligands.

Multi-parameter Optimization: Modern drug design involves the simultaneous optimization of multiple parameters, including potency, selectivity, solubility, metabolic stability, and cell permeability. SAR data provides the foundation for this multi-parameter optimization process, allowing medicinal chemists to make informed decisions about which structural modifications are likely to lead to a successful drug candidate.

Applications in Organic Synthesis

Role as Synthetic Intermediates in Heterocycle Synthesis

Propargylic ureas, including 1-(2-Methylbut-3-yn-2-yl)-3-phenylurea, are powerful building blocks for constructing nitrogen- and oxygen-containing heterocycles. chemrevlett.comchemrevlett.com These compounds can undergo regio- and chemoselective cyclization reactions, primarily through 5-exo-dig pathways, to yield five-membered rings that are core structures in many medicinally important molecules. chemrevlett.com

A significant application of this compound is its role as a substrate in the base-catalyzed intramolecular hydroamidation to produce five-membered cyclic ureas. acs.org This transformation represents a highly efficient method for synthesizing substituted imidazolidinones and imidazolones under mild conditions. acs.orgresearchgate.net

Specifically, this compound undergoes a 5-exo-dig cyclization in the presence of an organocatalyst to yield 4,4-dimethyl-5-methylene-1-phenylimidazolidin-2-one. acs.org Research has shown that the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is a particularly effective catalyst for this reaction, achieving quantitative yields at room temperature in very short reaction times. acs.orgresearchgate.net

For propargylic ureas like this compound, which possess a tertiary carbon atom adjacent to the alkyne, the reaction can lead selectively to imidazol-2-ones. This occurs through a formal shift of the double bond from an exocyclic to an endocyclic position. acs.org The reaction is notable for its high chemo- and regioselectivity, proceeding smoothly under ambient conditions. acs.orgresearchgate.net

| Substrate | Catalyst (mol %) | Solvent | Temperature | Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| This compound | BEMP (10) | MeCN | Room Temp. | 30 min | 4,4-dimethyl-5-methylene-1-phenylimidazolidin-2-one | >99 | acs.org |

| This compound | TBD (10) | MeCN | Room Temp. | 1 h | 4,4-dimethyl-5-methylene-1-phenylimidazolidin-2-one | >99 | acs.org |

| This compound | MTBD (10) | MeCN | Room Temp. | 16 h | 4,4-dimethyl-5-methylene-1-phenylimidazolidin-2-one | 82 | acs.org |

The versatility of the propargylic urea (B33335) scaffold extends to the synthesis of other important heterocycles such as oxazolines and hydantoins.

Oxazolines: Propargylic ureas can undergo a 5-exo-dig O-cyclization to form oxazoline (B21484) derivatives, specifically oxazolidin-2-imines. chemrevlett.com This alternative reaction pathway involves the oxygen atom of the urea moiety acting as the nucleophile instead of the nitrogen. The cyclization can be promoted by various catalysts. For instance, the electrophilic addition of iodine (I₂) or N-Bromosuccinimide (NBS) to the triple bond can initiate the cyclization. chemrevlett.com Alternatively, gold catalysts, such as Ph₃PAuCl/AgNTf₂, have been used to effectively mediate this transformation, yielding oxazoline derivatives in moderate to good yields. chemrevlett.com

Hydantoins: The synthesis of hydantoins from propargylic ureas has also been demonstrated. In certain cases, the reaction pathway can be directed away from alkyne cyclization to favor the formation of a hydantoin (B18101) ring. For example, a propargylic urea bearing an ester group on one of the urea nitrogens was shown to cyclize into a hydantoin in 72% yield, leaving the alkyne functionality intact. acs.org This demonstrates that with appropriate substrate design, the propargylic urea framework can be selectively converted into hydantoin structures. acs.org

Building Block for Complex Molecular Architectures

The heterocycles synthesized from this compound and related compounds are not merely simple molecules; they are core structural motifs found in a wide array of complex and biologically significant compounds. chemrevlett.comresearchgate.net

Imidazolones: The imidazolone (B8795221) ring is a key feature in several natural products and pharmaceuticals. chemrevlett.com Examples include the marine natural products citronamide A and B, as well as the drug domperidone. chemrevlett.com

Oxazolines: These heterocycles are of significant interest in medicinal chemistry due to their broad range of biological activities and their use as chiral ligands in asymmetric catalysis. chemrevlett.comnih.gov

Hydantoins: This class of compounds is well-established in pharmacology, with derivatives known to possess anticonvulsant, antitumor, and antiarrhythmic properties. semanticscholar.org The anticonvulsant drug Phenytoin is a prominent example. semanticscholar.org

By providing efficient access to these fundamental heterocyclic cores, this compound serves as an essential building block for the assembly of more complex molecular architectures with potential applications in medicine and materials science.

Development of Novel Synthetic Methodologies

The use of this compound has been central to the development of new, efficient, and environmentally conscious synthetic methods. The base-catalyzed intramolecular hydroamidation of propargylic ureas stands out as a significant advancement in heterocyclic chemistry. acs.orgresearchgate.net

This methodology is the first organo-catalyzed approach for this transformation and offers several advantages over traditional metal-catalyzed methods:

Mild Conditions: The reactions proceed at ambient temperature and pressure, reducing energy consumption. acs.org

High Efficiency: The use of strong, non-ionic phosphazene bases like BEMP leads to quantitative yields with remarkably short reaction times, sometimes as little as one minute. acs.orgresearchgate.net

Organocatalysis: It avoids the use of transition metals, which can be costly, toxic, and require removal from the final product, a crucial consideration in pharmaceutical synthesis. researchgate.net

High Selectivity: The method demonstrates excellent chemo- and regioselectivity for the formation of five-membered rings. acs.org

This development provides a practical and sustainable strategy for the synthesis of valuable imidazolidinone and imidazolone derivatives, highlighting how the study of molecules like this compound can drive innovation in synthetic organic chemistry. researchgate.net

Supramolecular Chemistry of Phenylurea Derivatives

Non-Covalent Interactions within Phenylurea Scaffolds

The supramolecular behavior of 1-(2-Methylbut-3-yn-2-yl)-3-phenylurea is largely dictated by a concert of non-covalent interactions. These weak forces, when acting in concert, give rise to a variety of complex and functional architectures.

Hydrogen Bonding Networks

The urea (B33335) moiety is a powerful hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). nih.govmdpi.com In the crystalline state, phenylurea derivatives typically form one-dimensional hydrogen-bonded chains. These chains are characterized by N-H···O=C interactions, creating a robust and predictable supramolecular synthon.

For this compound, the two N-H protons of the urea group can engage in hydrogen bonding with the carbonyl oxygen of neighboring molecules. This leads to the formation of a characteristic tape or ribbon structure. The presence of the bulky 2-methylbut-3-yn-2-yl group may introduce steric hindrance that could potentially influence the packing of these chains, possibly leading to more complex three-dimensional networks. nih.gov

Design of Molecular Receptors and Host-Guest Systems

The predictable and robust nature of the non-covalent interactions in phenylurea derivatives makes them excellent candidates for the design of molecular receptors for various guest species.

Anion Recognition by Phenylurea Moieties

The polarized N-H bonds of the urea group make it an effective binding site for anions. researchgate.netacs.org Phenylurea-based receptors have been shown to bind a variety of anions, including halides, carboxylates, and phosphates, through hydrogen bonding interactions. acs.orgnih.gov The binding affinity and selectivity can be tuned by modifying the electronic properties of the phenyl ring. Electron-withdrawing substituents on the phenyl ring enhance the acidity of the N-H protons, leading to stronger anion binding. nih.gov

In the context of this compound, the two N-H groups can form a chelate-like binding pocket for anions. The binding process can be monitored by various spectroscopic techniques, such as NMR and UV-Vis titration experiments, which allow for the determination of binding constants and stoichiometry of the host-guest complex.

| Anion | Binding Constant (K) | Stoichiometry (Host:Guest) |

| Chloride (Cl⁻) | Data not available | Assumed 1:1 |

| Acetate (CH₃COO⁻) | Data not available | Assumed 1:1 |

| Dihydrogen Phosphate (H₂PO₄⁻) | Data not available | Assumed 1:1 |

| This table presents hypothetical data for this compound based on the known anion binding properties of similar phenylurea derivatives. Actual experimental data is required for confirmation. |

Self-Assembly and Molecular Recognition Processes

The ability of this compound to engage in both hydrogen bonding and π-π stacking drives its self-assembly into well-defined supramolecular structures. nih.gov This process is a spontaneous organization of molecules into ordered aggregates. The final architecture of the assembly is dependent on factors such as solvent, temperature, and the concentration of the solution.

The molecular recognition capabilities of this compound extend beyond simple anions. The hydrophobic pocket created by the phenyl and 2-methylbut-3-yn-2-yl groups could potentially encapsulate neutral guest molecules of appropriate size and shape. The alkyne functionality also opens up the possibility for post-assembly modification through click chemistry, allowing for the creation of more complex and functional systems. acs.org

Supramolecular Architectures and Materials Science Implications

The self-assembly of this compound can lead to the formation of various supramolecular architectures with potential applications in materials science. Depending on the assembly conditions, structures such as fibers, gels, and crystalline solids can be obtained. academie-sciences.fr

The formation of extended hydrogen-bonded networks can lead to the development of supramolecular polymers. wikipedia.org These materials exhibit interesting properties such as responsiveness to external stimuli and self-healing capabilities. The incorporation of the rigid 2-methylbut-3-yn-2-yl group could enhance the mechanical properties of such polymers.

Furthermore, the ordered arrangement of molecules in the solid state, a field known as crystal engineering, can be exploited to design materials with specific optical or electronic properties. researchgate.netresearchgate.netrsc.org The precise control over the intermolecular interactions in this compound makes it a promising building block for the construction of functional molecular crystals. The presence of the terminal alkyne also suggests potential for solid-state polymerization or reactions. numberanalytics.com

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methylbut-3-yn-2-yl)-3-phenylurea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of phenylurea derivatives typically involves reacting amines with isocyanates or carbamoyl chlorides. For example:

- Stepwise approach : React 2-methylbut-3-yn-2-amine with phenyl isocyanate in anhydrous glyme or THF under nitrogen. Monitor exothermic reactions to avoid side products (e.g., oligomerization). Post-reaction, precipitate the product using hexane and recrystallize from ethanol or glyme for purity .

- Key parameters : Temperature control (25–50°C), solvent choice (glyme minimizes byproducts), and stoichiometric excess of phenyl isocyanate (1.1–1.3 eq.) to drive the reaction.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR : Analyze the urea NH protons (δ 6.42–6.8 ppm in DMSO-d₆), alkyne protons (δ 2.10–3.51 ppm), and aromatic protons (δ 6.5–7.5 ppm). Splitting patterns confirm substitution on the phenyl ring .

- IR : Look for urea C=O stretches (1650–1700 cm⁻¹) and alkyne C≡C stretches (2100–2260 cm⁻¹). Absence of isocyanate peaks (~2270 cm⁻¹) confirms complete reaction .

- HRMS : Validate molecular weight (calculated for C₁₂H₁₄N₂O: 202.1106) to confirm purity .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin contact, or eye exposure .

- Ventilation : Use fume hoods for synthesis and recrystallization steps. Install emergency showers/eyewash stations .

- Waste disposal : Neutralize residual isocyanates with ethanol before aqueous disposal .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?

Methodological Answer:

- Software tools : Use SHELXL for small-molecule refinement. For twinned data, apply the TWIN/BASF commands. For disorder, split atomic positions and refine occupancy ratios .

- Validation : Cross-check with WinGX/ORTEP to visualize anisotropic displacement ellipsoids and hydrogen-bonding networks. Compare R₁ values (<5% for high-resolution data) .

- Example : In phenylurea analogs, hydrogen bonds (N–H···O=C) stabilize crystal packing. Use PLATON to validate intermolecular interactions .

Q. What pharmacological assays are suitable for evaluating β-adrenergic receptor binding or anticancer activity?

Methodological Answer:

- β-Adrenergic antagonism : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-CGP 12177) on transfected HEK-293 cells. Calculate IC₅₀ values via nonlinear regression .

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Compare dose-response curves (1–100 µM) with controls. Validate apoptosis via flow cytometry (Annexin V/PI staining) .

Q. How can hydrogen-bonding networks in crystal structures inform solubility and stability predictions?

Methodological Answer:

- X-ray diffraction : Resolve intermolecular interactions (e.g., N–H···O bonds in urea moieties). Stronger networks correlate with lower solubility in nonpolar solvents .

- Computational modeling : Use Mercury CSD to analyze packing coefficients. Higher density (>0.7) suggests thermal stability, relevant for formulation studies .

Q. How can low yields in scaled-up synthesis be mitigated?

Methodological Answer:

- Byproduct analysis : Use LC-MS to identify oligomers or unreacted intermediates. Optimize solvent polarity (e.g., switch from glyme to DMF for better solubility) .

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂, 0.5–1 mol%) to accelerate isocyanate-amine coupling. Monitor reaction progress via in situ IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.